3-(Bromomethyl)-3-methylhexa-1,5-diene
CAS No.:
Cat. No.: VC17676319
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13Br |
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Molecular Weight | 189.09 g/mol |
IUPAC Name | 3-(bromomethyl)-3-methylhexa-1,5-diene |
Standard InChI | InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3 |
Standard InChI Key | AQKIMWSYRCYOMY-UHFFFAOYSA-N |
Canonical SMILES | CC(CC=C)(CBr)C=C |
Introduction
Chemical Identity and Structural Characteristics
3-(Bromomethyl)-3-methylhexa-1,5-diene belongs to the class of aliphatic bromoalkenes, characterized by a six-carbon chain (hexa-) with double bonds at the 1 and 5 positions and functional groups at the 3rd carbon. Its molecular formula is C₈H₁₃Br, corresponding to a molecular weight of 189.09 g/mol . The compound’s IUPAC name reflects its substituents: a bromomethyl (-CH₂Br) and a methyl (-CH₃) group attached to the same carbon atom within the diene system.
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis protocols for 3-(Bromomethyl)-3-methylhexa-1,5-diene are sparsely documented, analogous brominated dienes suggest potential pathways:
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Allylic Bromination: Bromination of 3-methylhexa-1,5-diene using N-bromosuccinimide (NBS) under radical conditions could introduce the bromomethyl group . This method is widely employed for allylic functionalization but requires precise control to avoid over-bromination.
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Wittig Reaction: A Wittig reagent derived from bromomethyltriphenylphosphonium bromide might react with a ketone precursor to form the diene backbone .
Challenges in Synthesis
The compound’s instability under standard conditions likely contributes to its discontinued commercial status . Dienes with adjacent substituents are prone to dimerization or polymerization, necessitating low-temperature storage and inert atmospheres during synthesis .
Physicochemical Properties
Limited experimental data are available, but computed properties and analogs provide insights:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 189.09 g/mol | |
Boiling Point | Not reported | |
Density | ~1.3 g/cm³ (estimated) | – |
LogP | ~3.2 (predicted) | |
Solubility | Likely insoluble in water | – |
The LogP value, estimated at 3.2, indicates moderate lipophilicity, suggesting compatibility with organic solvents like dichloromethane or tetrahydrofuran .
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